An In-depth Technical Guide to m-PEG3-SH for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG3-SH for Researchers and Drug Development Professionals
Introduction to m-PEG3-SH
m-PEG3-SH, with the chemical name 2-[2-(2-methoxyethoxy)ethoxy]ethanethiol, is a discrete polyethylene glycol (dPEG®) derivative that features a terminal methoxy group and a reactive thiol (sulfhydryl) group.[1][2][3] This heterobifunctional linker is increasingly utilized in bioconjugation, nanotechnology, and drug delivery, primarily owing to the advantageous properties conferred by its short, monodisperse PEG chain.[3] The PEG3 linker enhances aqueous solubility and biocompatibility of conjugated molecules while the terminal thiol group provides a reactive handle for selective conjugation to various substrates.[3]
The thiol group of m-PEG3-SH enables covalent attachment to maleimides, gold surfaces, and other thiol-reactive entities, forming stable thioether bonds.[3] This reactivity makes it a valuable tool for researchers developing antibody-drug conjugates (ADCs), modifying nanoparticles for improved in vivo stability, and constructing complex biomolecular architectures.[3]
Core Application in PROTACs
A prominent application of m-PEG3-SH is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1] m-PEG3-SH is often incorporated as part of this linker to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]
Chemical Structure and Properties
The chemical structure of m-PEG3-SH is characterized by a short ethylene glycol chain with a methoxy cap at one end and a thiol group at the other.
Chemical Structure:
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 2-[2-(2-methoxyethoxy)ethoxy]ethanethiol | [1][2][3] |
| Synonyms | m-PEG3-thiol, M-PEG3-Thiol, Thiol-PEG3-methyl | [1][2][3] |
| CAS Number | 31521-83-2 | [1][2][3] |
| Molecular Formula | C7H16O3S | [3] |
| Molecular Weight | 180.27 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, chloroform, methylene chloride | |
| SMILES | COCCOCCOCCS | [1] |
| InChI | InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3 |
Experimental Protocols
Synthesis of m-PEG3-SH
While m-PEG3-SH is commercially available, it can be synthesized from triethylene glycol monomethyl ether. A common synthetic route involves the tosylation of the terminal hydroxyl group followed by displacement with a thiol-containing nucleophile. For instance, Toluene-4-sulfonic acid 2-[2-(2-methoxyethoxy)-ethoxy]-ethyl ester can be reacted with a thiol source to yield m-PEG3-SH.[2]
General Protocol for Thiol-Maleimide Conjugation
This protocol describes the conjugation of m-PEG3-SH to a maleimide-functionalized protein or peptide.
Materials:
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m-PEG3-SH
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Maleimide-functionalized protein/peptide
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Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds in the protein/peptide)
-
Quenching reagent (e.g., free cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the protein/peptide: Dissolve the maleimide-functionalized protein or peptide in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols for other purposes (not for this conjugation), treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.
-
Prepare m-PEG3-SH: Dissolve m-PEG3-SH in the conjugation buffer immediately before use to minimize oxidation to the disulfide.
-
Conjugation Reaction: Add a 10-50 fold molar excess of m-PEG3-SH to the maleimide-functionalized protein/peptide solution. The reaction is typically carried out at room temperature for 2 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Quenching: Quench any unreacted maleimide groups by adding a free thiol-containing compound like cysteine or N-acetylcysteine.
-
Purification: Purify the conjugate to remove excess m-PEG3-SH and other reagents using size-exclusion chromatography or dialysis.
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Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
General Protocol for Surface Modification of Gold Nanoparticles
This protocol outlines the modification of gold nanoparticles (AuNPs) with m-PEG3-SH to improve their stability and biocompatibility.
Materials:
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Aqueous solution of gold nanoparticles
-
m-PEG3-SH
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare m-PEG3-SH solution: Prepare a fresh solution of m-PEG3-SH in phosphate buffer.
-
Incubation: Add the m-PEG3-SH solution to the AuNP suspension. The final concentration of m-PEG3-SH will depend on the size and concentration of the AuNPs and the desired surface coverage.
-
Reaction: Incubate the mixture at room temperature for several hours (e.g., 4-12 hours) with gentle stirring to allow for the formation of a self-assembled monolayer of m-PEG3-SH on the gold surface via the gold-thiol bond.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess m-PEG3-SH.
-
Resuspension: Resuspend the AuNP pellet in fresh buffer. Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.
-
Characterization: Characterize the m-PEG3-SH-coated AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the nanoparticles).
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC, which utilizes a linker such as one derived from m-PEG3-SH to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
